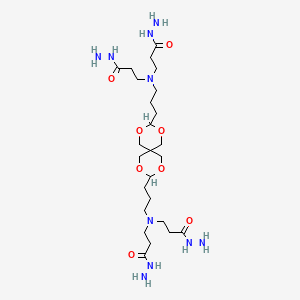
N,N'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a spirocyclic core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the hydrazino and oxopropyl groups via nucleophilic substitution or addition reactions.
- Coupling of the beta-alaninohydrazide moieties through peptide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts to accelerate reaction rates.
- Implementation of purification techniques such as chromatography and recrystallization.
- Scale-up processes to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
“N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” can undergo various chemical reactions, including:
Oxidation: The hydrazino groups can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The oxopropyl groups can be reduced to alcohols or amines.
Substitution: The spirocyclic core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield azo compounds.
- Reduction may produce alcohols or amines.
- Substitution reactions can introduce various functional groups into the spirocyclic core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and protein binding. Its hydrazino groups can form covalent bonds with specific amino acid residues in proteins.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of hydrazino and oxopropyl groups suggests possible activity as an enzyme inhibitor or drug candidate.
Industry
In industrial applications, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” depends on its specific application. For example:
- As an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
- As a drug candidate, it may interact with specific molecular targets, such as receptors or ion channels, to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide): can be compared with other spirocyclic compounds with similar functional groups, such as:
Uniqueness
The uniqueness of “N,N’-(2,4,8,10-Tetraoxaspiro(55)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” lies in its combination of a spirocyclic core with multiple hydrazino and oxopropyl groups
Eigenschaften
CAS-Nummer |
94291-94-8 |
|---|---|
Molekularformel |
C25H50N10O8 |
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
3-[3-[3-[3-[bis(3-hydrazinyl-3-oxopropyl)amino]propyl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propyl-(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |
InChI |
InChI=1S/C25H50N10O8/c26-30-19(36)5-11-34(12-6-20(37)31-27)9-1-3-23-40-15-25(16-41-23)17-42-24(43-18-25)4-2-10-35(13-7-21(38)32-28)14-8-22(39)33-29/h23-24H,1-18,26-29H2,(H,30,36)(H,31,37)(H,32,38)(H,33,39) |
InChI-Schlüssel |
HURKJUXBPGMIHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(COC(O1)CCCN(CCC(=O)NN)CCC(=O)NN)COC(OC2)CCCN(CCC(=O)NN)CCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



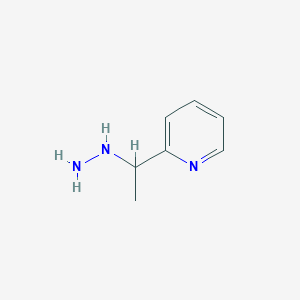
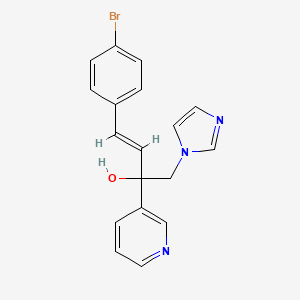
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
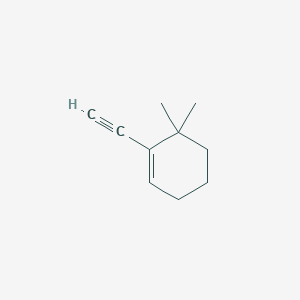


![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)

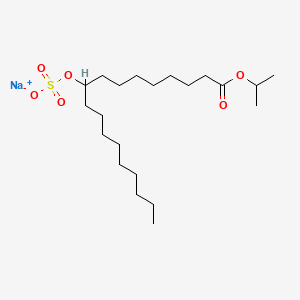
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
